An In-depth Technical Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride
An In-depth Technical Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride
This guide provides a comprehensive technical overview of (5-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS Number: 1256355-65-3), a versatile building block crucial for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis pathway, and its critical application in modern synthetic chemistry, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Compound Identification and Properties
(5-Amino-2-fluorophenyl)boronic acid hydrochloride is an organoboron compound valued for its unique trifunctional nature, incorporating a boronic acid, a fluorine atom, and an amino group. This combination makes it an important synthon for introducing fluorinated aniline moieties into complex molecules, a common strategy in the design of bioactive compounds.[1][2]
It is essential to distinguish between the hydrochloride salt and the free base:
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(5-Amino-2-fluorophenyl)boronic acid hydrochloride:
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CAS Number: 1256355-65-3[3]
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Molecular Formula: C₆H₈BClFNO₂
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Molecular Weight: 191.40 g/mol
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(5-Amino-2-fluorophenyl)boronic acid (Free Base):
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CAS Number: 873566-74-6
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Molecular Formula: C₆H₇BFNO₂
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Molecular Weight: 154.94 g/mol
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The hydrochloride salt form is often preferred for its improved shelf-life and handling characteristics, as the basic amino group is protonated, reducing its nucleophilicity and susceptibility to aerial oxidation.
Table 1: Physicochemical Properties
| Property | Data | Source(s) |
| CAS Number | 1256355-65-3 | [3] |
| Molecular Formula | C₆H₈BClFNO₂ | |
| Molecular Weight | 191.40 g/mol | |
| Form | Solid | |
| Storage Conditions | Sealed in a dry environment, room temperature or refrigerated (2-8°C) is recommended for long-term stability. | |
| Key Structural Features | Ortho-fluoro substitution, meta-amino group relative to the boronic acid. | N/A |
Synthesis Pathway: A Validated Approach
The core principle involves protecting the reactive amino group, performing a halogen-metal exchange to create a nucleophilic aryl species, trapping this intermediate with a boron electrophile, and finally, deprotecting and hydrolyzing to yield the target boronic acid hydrochloride.
Caption: A representative workflow for the synthesis of (5-Amino-2-fluorophenyl)boronic acid hydrochloride.
Experimental Protocol: Synthesis
Step 1: Protection of the Amino Group
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To a solution of 4-bromo-2-fluoroaniline (1.0 equiv.) in a suitable aprotic solvent (e.g., THF or Dichloromethane), add a base such as triethylamine (1.2 equiv.).
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Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the Boc-protected intermediate.
Step 2: Halogen-Metal Exchange and Borylation
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Causality: This is the critical C-B bond-forming step. A lithium-halogen exchange at low temperature generates a highly reactive aryllithium species, which is immediately quenched with an electrophilic boron source to prevent side reactions.
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Dissolve the Boc-protected 4-bromo-2-fluoroaniline (1.0 equiv.) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen).
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Add n-Butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
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In the same pot, add trimethyl borate (B(OMe)₃, 1.5 equiv.) dropwise, again ensuring the internal temperature remains below -70°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Step 3: Hydrolysis, Deprotection, and Isolation
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Cool the reaction mixture to 0°C and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
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Trustworthiness: The use of HCl serves a dual purpose: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acid-labile Boc protecting group. This acidic workup directly yields the hydrochloride salt, which often aids in purification by crystallization.
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Stir the biphasic mixture vigorously for 1-2 hours.
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Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Discard the organic layers. The aqueous layer, containing the product, can be concentrated to induce precipitation.
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Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum to afford (5-Amino-2-fluorophenyl)boronic acid hydrochloride.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.
The Challenge: Instability of Ortho-Fluoro Arylboronic Acids
A critical consideration when using ortho-fluoro substituted arylboronic acids is their propensity for protodeboronation. This is a non-productive side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly under the basic and often heated conditions of the coupling reaction. The electron-withdrawing nature of the fluorine atom exacerbates this instability.
Expertise & Experience: The key to a successful coupling is to ensure that the rate of the desired catalytic cycle (transmetalation) is significantly faster than the rate of protodeboronation. This is achieved by careful selection of the catalyst, ligand, base, and reaction conditions.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize coupling efficiency while minimizing decomposition of the boronic acid. It utilizes a highly active palladium precatalyst and a suitable base.
Materials:
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(5-Amino-2-fluorophenyl)boronic acid hydrochloride (1.5 equiv.)
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Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equiv.)
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Palladium Precatalyst (e.g., SPhos Pd G3 or Buchwald G3 precatalyst, 1-3 mol%)
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Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)
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Base: Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3.0 equiv.)
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Solvent: Anhydrous, degassed solvent system (e.g., Dioxane/Water 5:1 or Toluene/Water 10:1)
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (5-Amino-2-fluorophenyl)boronic acid hydrochloride (1.5 equiv.), the base (3.0 equiv.), and the palladium precatalyst (0.01-0.03 equiv.).
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Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the coupling partners.
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Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Quality Control and Characterization
To ensure the identity, purity, and stability of (5-Amino-2-fluorophenyl)boronic acid hydrochloride, a suite of analytical techniques should be employed.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the range of ~6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will be a broad singlet, and the -NH₃⁺ protons will also be present and may exchange with solvent. |
| ¹³C NMR | Aromatic carbons will be observed between ~100-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will be broad and may have a lower intensity. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, typically in the range of -110 to -140 ppm (relative to CFCl₃). |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid. |
| LC-MS | Primarily used to confirm the molecular weight of the free base (154.94 g/mol ) after the loss of HCl and to assess the purity of the sample. |
| HPLC | The primary method for determining the purity of the compound, typically aiming for >95% for use in synthesis. |
Safety and Handling
Authoritative Grounding: This information is synthesized from the Safety Data Sheet (SDS) for (5-Amino-2-fluorophenyl)boronic acid hydrochloride.
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Hazard Identification:
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation.
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
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Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration is recommended.
References
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Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
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Thor Specialities (UK) LTD. (2019). Safety data sheet. [Link]
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Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
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PubMed. Aminative Suzuki-Miyaura coupling. [Link]
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Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
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Rapp, T., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 12, 2556-2565. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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PubChem. 2-Fluorophenylboronic acid. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Pharmaffiliates. 5-Amino-2-chlorophenylboronic Acid. [Link]
